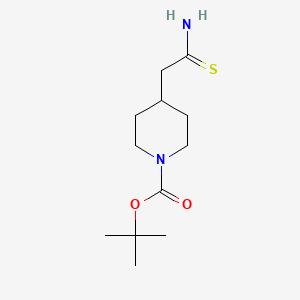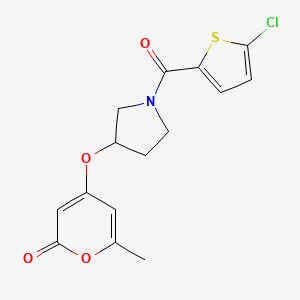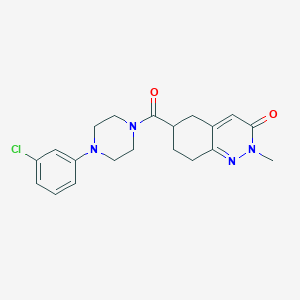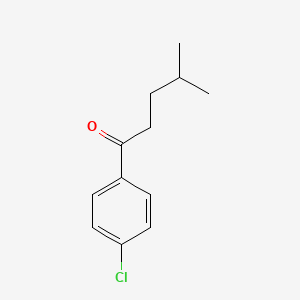![molecular formula C12H22ClNO2 B2705799 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride CAS No. 1356386-08-7](/img/structure/B2705799.png)
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C12H21NO2.ClH . It is a white to off-white powder .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid with methanol and thionyl chloride . The mixture is stirred at room temperature for 2 days to afford methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate as its hydrochloride salt .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO2.ClH/c14-11(15)9-10-1-3-12(4-2-10)5-7-13-8-6-12;/h10,13H,1-9H2,(H,14,15);1H . This indicates that the compound has a spirocyclic structure with an azaspiro[5.5]undecan-9-yl group attached to an acetic acid moiety .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 247.76 . The compound is stable at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
A novel reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), was developed for the synthesis of N-protected amino acid-ASUD esters. These esters are active and useful in peptide synthesis. The process retains the enantiomeric purity of amino acids, offering a safer alternative to traditional reagents by avoiding potent skin allergens like DCC (Rao et al., 2016).
Materials Science and Polymers
The synthesis of novel, linear poly(amide-acetals) through condensation polymerization of 3,9-bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane was reported. These polymers, susceptible to crosslinking, result in insoluble, infusible, and transparent solids with strong adhesion to glass, highlighting their potential in materials applications (Pryde et al., 1962).
Pharmaceutical and Medicinal Chemistry
The exploration of spirocyclic derivatives of ciprofloxacin as antibacterial agents revealed that derivatives of the 1-oxa-9-azaspiro[5.5]undecane structure exhibit distinct activity against certain bacterial strains, indicating a narrower activity spectrum but comparable potency to ciprofloxacin against specific pathogens (Lukin et al., 2022).
Chemical Stability Studies
The stability of azaspiracids, a group of shellfish toxins, under various pH and temperature conditions was studied to inform procedures for their isolation and synthesis. These findings are crucial for toxicological studies and understanding the pharmacokinetics of these compounds, emphasizing the importance of stable compounds for research and therapeutic applications (Alfonso et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
2-(3-azaspiro[5.5]undecan-9-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-11(15)9-10-1-3-12(4-2-10)5-7-13-8-6-12;/h10,13H,1-9H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAAFCZIZKHVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705724.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2705725.png)








